molecular formula C9H14O5 B11942186 Diethyl 2-(hydroxymethylene)succinate CAS No. 14273-44-0

Diethyl 2-(hydroxymethylene)succinate

Cat. No.: B11942186
CAS No.: 14273-44-0
M. Wt: 202.20 g/mol
InChI Key: GWGPFJLXLHDLLP-VOTSOKGWSA-N
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Description

Diethyl 2-(hydroxymethylene)succinate is an organic compound with the molecular formula C9H14O5. It is a derivative of succinic acid, where the hydrogen atoms on the methylene group are replaced by ethyl groups and a hydroxymethylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(hydroxymethylene)succinate can be synthesized through the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Another method involves the reaction of diethyl succinate with formaldehyde under basic conditions to introduce the hydroxymethylene group .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(hydroxymethylene)succinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethylene group under basic conditions.

Major Products Formed

Scientific Research Applications

Diethyl 2-(hydroxymethylene)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(hydroxymethylene)succinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethylene group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: Lacks the hydroxymethylene group, making it less reactive in certain types of reactions.

    Dimethyl 2-(hydroxymethylene)succinate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical properties and reactivity.

    Diethyl 2-(methoxymethylene)succinate:

Uniqueness

Diethyl 2-(hydroxymethylene)succinate is unique due to the presence of the hydroxymethylene group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

14273-44-0

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

diethyl (2E)-2-(hydroxymethylidene)butanedioate

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6,10H,3-5H2,1-2H3/b7-6+

InChI Key

GWGPFJLXLHDLLP-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C/C(=C\O)/C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=CO)C(=O)OCC

Origin of Product

United States

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